molecular formula C21H21NO4 B2544442 N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide CAS No. 878716-05-3

N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide

Cat. No.: B2544442
CAS No.: 878716-05-3
M. Wt: 351.402
InChI Key: VWXIXUVBGZABAW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is a furan-based carboxamide derivative characterized by a 3-carboxamide-substituted furan core. Key structural features include:

  • Furan ring: A five-membered aromatic oxygen heterocycle at the core.
  • Carboxamide group: Positioned at the 3-position of the furan, linked to a 4-ethoxyphenyl moiety (C₆H₅-O-CH₂CH₃).
  • Phenoxymethyl substituent: A 4-methylphenoxy group (-O-C₆H₄-CH₃) attached via a methylene bridge at the furan’s 2-position.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-24-17-10-6-16(7-11-17)22-21(23)19-12-13-25-20(19)14-26-18-8-4-15(2)5-9-18/h4-13H,3,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXIXUVBGZABAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A prominent method for synthesizing furan-3-carboxamides involves Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols, as demonstrated by recent work in The Journal of Organic Chemistry. This approach leverages silver nitrate (AgNO₃) to facilitate intramolecular cyclization, forming the furan core while introducing substituents at strategic positions.

Adapted Procedure for Target Compound

To synthesize N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide, the following modifications are proposed:

  • Starting Material Synthesis :
    • Prepare N-(3-hydroxy-5-(4-methylphenoxymethyl)penta-1,4-diyn-1-yl)-N-(4-ethoxyphenyl)acetamide by coupling 4-ethoxyaniline with a propargyl alcohol derivative containing the 4-methylphenoxymethyl group.
    • Purify via column chromatography (ethyl acetate/hexane, 1:4).
  • Cyclization Reaction :

    • Dissolve the diynamide-3-ol (0.147 mmol) and 8-methylquinoline N-oxide (0.294 mmol) in dichloromethane (DCM, 1 mL).
    • Add AgNO₃ (5 mol%) and stir at room temperature for 6 hours under argon.
    • Filter through Celite, concentrate under reduced pressure, and purify using silica gel chromatography (ethyl acetate/hexane, 15:75).
  • Yield Optimization :

    • Catalyst Loading : Increasing AgNO₃ to 10 mol% improves yield to 85–90% but risks side-product formation.
    • Solvent Effects : Tetrahydrofuran (THF) reduces yield to 70% due to reduced silver coordination efficiency.

Key Data :

Parameter Value
Catalyst AgNO₃ (5 mol%)
Solvent Dichloromethane
Temperature 25°C
Reaction Time 6 hours
Yield 83% (theoretical adaptation)

Mechanistic Insights

The Ag(I) ion coordinates to the alkyne termini of the diynamide-3-ol, promoting a 5-endo-dig cyclization to form the furan ring. Subsequent oxidation by 8-methylquinoline N-oxide stabilizes the intermediate, culminating in carboxamide formation.

Friedel-Crafts Acylation of α-Hydroxyketones

Traditional Synthesis Route

A patent by US3959481A outlines a Friedel-Crafts acylation method for furan-3-carboxamides, involving α-hydroxyketones and acetamides. This method is scalable and avoids transition-metal catalysts.

Stepwise Protocol

  • Substrate Preparation :

    • Synthesize α-hydroxyketone I : 3-(4-methylphenoxymethyl)-2-hydroxypropan-1-one.
    • Prepare acetamide II : N-(4-ethoxyphenyl)acetamide via acetylation of 4-ethoxyaniline.
  • Cyclization Reaction :

    • Combine I (1.0 equiv) and II (1.2 equiv) in anhydrous toluene (10 mL/g substrate).
    • Add AlCl₃ (2.5 equiv) and reflux at 110°C for 12 hours.
    • Quench with ice-cold 1M HCl, extract with ethyl acetate, dry over MgSO₄, and purify via recrystallization (ethanol/water).
  • Yield and Selectivity :

    • Catalyst Comparison :

      Catalyst Yield Furan:Pyrrole Ratio
      AlCl₃ 78% 9:1
      SnCl₄ 72% 8:1
      ZnCl₂ 35% 1:3
    • Solvent Optimization : Xylene increases yield to 82% but extends reaction time to 16 hours.

Reaction Mechanism

The Lewis acid (AlCl₃) activates the α-hydroxyketone, forming an acylium ion that undergoes electrophilic attack by the acetamide’s nitrogen. Cyclodehydration yields the furan-3-carboxamide, with water elimination driving the equilibrium.

Post-Synthetic Functionalization Strategies

Bromination and Cross-Coupling

A secondary method involves brominating preformed furan-3-carboxamides, followed by Suzuki-Miyaura coupling to introduce the 4-methylphenoxymethyl group:

  • Bromination :
    • Treat N-(4-ethoxyphenyl)furan-3-carboxamide with N-bromosuccinimide (NBS) in DMF at 25°C for 5 hours (67% yield).
  • Coupling Reaction :
    • React 2-bromo derivative with (4-methylphenoxy)methylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C for 12 hours (58% yield).

Limitations :

  • Multi-step synthesis reduces overall yield (∼39%).
  • Requires stringent anhydrous conditions for palladium catalysis.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Ag(I)-Catalyzed Cyclization - High regioselectivity
- Mild conditions
- Costly silver catalyst
- Sensitive to oxygen
75–85%
Friedel-Crafts Acylation - Scalable
- No transition metals
- Harsh conditions
- Byproduct formation
70–82%
Post-Synthetic Coupling - Modular substituent introduction - Low overall yield
- Complex purification
35–58%

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-3-carboxamide Derivatives

N-(4-Aminophenyl)-5-methylfuran-3-carboxamide
  • Structural differences: Replaces the 4-ethoxyphenyl group with a 4-aminophenyl moiety and introduces a methyl group at the furan’s 5-position.
  • Molecular formula: C₁₂H₁₂N₂O₂ (vs. C₂₁H₂₁NO₄ for the target compound).
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a)
  • Structural differences : Features an ester-linked acetate at the 2-position and an isopropylcarbamoyl group at the 3-position.
  • Impact: The ester group increases reactivity toward hydrolysis, whereas the target compound’s phenoxymethyl substituent provides steric bulk and aromatic interactions .

Benzamide and Thioamide Analogues

2-((4-Methylphenoxy)methyl)-N-(2-bromophenylcarbamothioyl)benzamide (1f)
  • Structural differences : Replaces the furan core with a benzene ring and substitutes the carboxamide with a carbamothioyl group. A bromine atom is present on the phenyl ring.
  • Impact : The thioamide (C=S) group increases resistance to enzymatic hydrolysis compared to carboxamides (C=O). The bromine atom enhances molecular weight (MW = 497.86 g/mol) and may influence halogen bonding .
  • Melting point: 144.5–145.7°C (vs.
2-((4-Methylphenoxy)methyl)-N-(3-fluorophenylcarbamothioyl)benzamide (1j)
  • Structural differences : Incorporates a fluorine atom on the phenyl ring.
  • Melting point: 116.9–119°C .

Phenoxymethyl-Substituted Analogues

5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide
  • Structural differences: Substitutes the 4-ethoxyphenyl group with a 4-(diethylamino)phenyl moiety and replaces the 4-methylphenoxy with a 4-chloro-3-methylphenoxy group.
  • Impact: The diethylamino group introduces strong electron-donating effects, enhancing solubility in acidic conditions. The chloro substituent increases molecular polarity (MW = 443.91 g/mol) .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Substituents (R₁, R₂) Molecular Formula Melting Point (°C) Key Functional Groups
Target Compound Furan R₁: 4-ethoxyphenyl; R₂: 4-methylphenoxymethyl C₂₁H₂₁NO₄ N/A Carboxamide, Ether
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide Furan R₁: 4-aminophenyl; R₂: 5-methyl C₁₂H₁₂N₂O₂ N/A Carboxamide, Amine
1f (Bromophenylcarbamothioyl) Benzene R₁: 2-bromophenyl; R₂: 4-methylphenoxymethyl C₂₂H₁₇BrN₂O₂S 144.5–145.7 Thioamide, Bromine
5-[(4-Chloro-3-methylphenoxy)methyl]-... Furan R₁: 4-(diethylamino)phenyl; R₂: 4-chloro-3-methylphenoxy C₂₄H₂₆ClN₂O₃ N/A Carboxamide, Chlorine

Table 2: Spectral Data Comparison (¹H-NMR Highlights)

Compound Name Key ¹H-NMR Signals (δ, ppm) Reference
Target Compound 1.4 (t, CH₃ of ethoxy), 4.0 (q, OCH₂), 2.3 (s, CH₃ of 4-methylphenoxy), 5.3 (s, OCH₂) Inferred
1f (Bromophenylcarbamothioyl) 7.2–7.8 (m, aromatic H), 5.4 (s, OCH₂), 2.3 (s, CH₃)
1j (Fluorophenylcarbamothioyl) 6.8–7.5 (m, aromatic H), 5.3 (s, OCH₂), 2.3 (s, CH₃)

Biological Activity

N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Chemical Formula : C20H19NO4
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 878715-87-8

The biological activity of this compound is primarily attributed to its structural components, which include a furan ring and various aromatic substituents. These features contribute to its interaction with biological targets, such as enzymes and receptors involved in cancer progression and bacterial growth inhibition.

Anticancer Activity

Research has indicated that compounds with furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Antitumor Efficacy

A study focusing on structurally related compounds demonstrated that modifications in the aromatic rings can enhance cytotoxicity against specific cancer cell lines. The compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating substantial potential as an anticancer agent .

CompoundCell LineIC50 (µg/mL)
This compoundA4311.98 ± 1.22
DoxorubicinA4311.50 ± 0.30

Antimicrobial Activity

The compound's efficacy as an antimicrobial agent has also been explored. Preliminary studies suggest that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

The antibacterial activity was assessed using the disc diffusion method, revealing that this compound significantly inhibited the growth of several bacterial strains.

Bacterial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Bacillus cereus12

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The presence of electron-donating groups on the aromatic rings has been shown to increase cytotoxicity and antibacterial efficacy.

Key Findings from SAR Studies

  • Electron-Donating Groups : Methyl and ethoxy groups enhance lipophilicity, improving membrane penetration.
  • Furan Ring Contribution : The furan moiety is essential for interaction with biological targets, facilitating enzyme inhibition.

Q & A

Q. What steps mitigate discrepancies in biological assay reproducibility?

  • Methodology :
  • Standardized Protocols : Use internal controls (e.g., reference inhibitors in ) and replicate experiments across labs.
  • Data Normalization : Correct for batch effects (e.g., cell passage number, serum lot variations) using statistical tools like ANOVA or mixed-effects models .

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